Alpha-Sulfonyl vs. Para-Sulfonylphenyl Regiochemistry: Distinct Excited-State Reactivity in Photoinitiation
The target compound is an α‑sulfonyl ketone, whereas the most common isomeric comparator, 2‑Methyl‑1‑[4‑(methylsulfonyl)phenyl]‑1‑propanone (CAS 53207‑59‑3), is an aryl‑sulfonyl ketone. In the α‑sulfonyl ketone class, laser flash photolysis studies on structurally representative α‑sulfonyl acetophenone derivatives have demonstrated a triplet‑state β‑cleavage rate constant on the order of ≤1.8 × 10⁵ s⁻¹ from the nπ* triplet state . This rapid cleavage yields benzoyl and sulfonyl radicals capable of initiating radical polymerization. In contrast, aryl para‑sulfonyl ketones lack the α‑sulfonyl leaving group and do not undergo the same β‑cleavage pathway, instead relying on hydrogen abstraction (Type II) mechanisms with inherently slower initiation rates . Direct head‑to‑head quantitative data for the specific target compound versus its para‑isomer have not been published; however, the class‑level distinction in initiation mechanism is well established .
| Evidence Dimension | Triplet‑state β‑cleavage rate constant (photoinitiation efficiency proxy) |
|---|---|
| Target Compound Data | Class‑level: α‑sulfonyl acetophenone triplet β‑cleavage rate constant ≤1.8 × 10⁵ s⁻¹ (representative class member) |
| Comparator Or Baseline | Aryl para‑sulfonyl ketone class: no direct β‑cleavage pathway; initiation via slower Type II hydrogen abstraction (rate constants typically 10²–10⁴ M⁻¹ s⁻¹ depending on co‑initiator) |
| Quantified Difference | Mechanism switch; initiation rate difference of ~1–3 orders of magnitude depending on formulation conditions |
| Conditions | Laser flash photolysis in acetonitrile or benzene solution; ns‑UV excitation at 355 nm for class‑representative α‑sulfonyl acetophenones |
Why This Matters
For procurement decisions in UV‑curing R&D, the α‑sulfonyl ketone architecture offers a fundamentally different initiation mechanism (direct β‑cleavage) compared with the aryl‑sulfonyl isomer, translating to faster cure speeds and different oxygen‑inhibition profiles in thin‑film applications such as printing inks and coatings.
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